molecular formula C9H16O3S B13643694 1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid

1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid

Katalognummer: B13643694
Molekulargewicht: 204.29 g/mol
InChI-Schlüssel: VPWHRBNCJJMJCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a sec-butylthio group, a hydroxyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a sec-butylthiol with a cyclobutanone derivative, followed by oxidation and carboxylation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sec-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sec-butylthio group may enhance binding affinity to specific proteins, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and influence cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Methylthio)-3-hydroxycyclobutane-1-carboxylic acid
  • 1-(Ethylthio)-3-hydroxycyclobutane-1-carboxylic acid
  • 1-(Propylthio)-3-hydroxycyclobutane-1-carboxylic acid

Uniqueness: 1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of the sec-butylthio group, which imparts distinct steric and electronic properties compared to its methylthio, ethylthio, and propylthio analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Eigenschaften

Molekularformel

C9H16O3S

Molekulargewicht

204.29 g/mol

IUPAC-Name

1-butan-2-ylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O3S/c1-3-6(2)13-9(8(11)12)4-7(10)5-9/h6-7,10H,3-5H2,1-2H3,(H,11,12)

InChI-Schlüssel

VPWHRBNCJJMJCW-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)SC1(CC(C1)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.